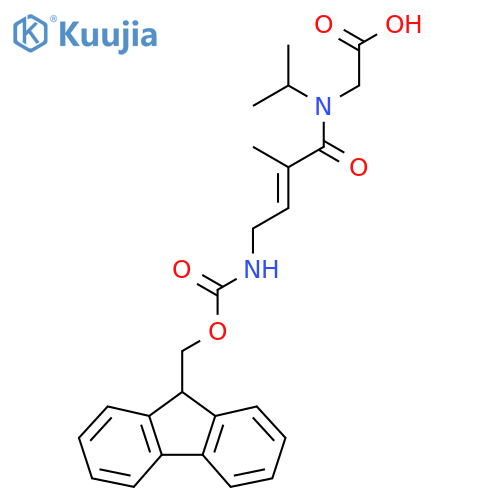

Cas no 2172622-15-8 (2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(propan-2-yl)but-2-enamidoacetic acid)

2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(propan-2-yl)but-2-enamidoacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(propan-2-yl)but-2-enamidoacetic acid

- 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-N-(propan-2-yl)but-2-enamido]acetic acid

- EN300-1545075

- 2172622-15-8

-

- インチ: 1S/C25H28N2O5/c1-16(2)27(14-23(28)29)24(30)17(3)12-13-26-25(31)32-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-12,16,22H,13-15H2,1-3H3,(H,26,31)(H,28,29)/b17-12+

- InChIKey: NBXXJMJLYCDDEH-SFQUDFHCSA-N

- SMILES: O(C(NC/C=C(\C)/C(N(CC(=O)O)C(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- 精确分子量: 436.19982200g/mol

- 同位素质量: 436.19982200g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 5

- 重原子数量: 32

- 回転可能化学結合数: 9

- 複雑さ: 697

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 1

- 不確定化学結合立体中心数: 0

- XLogP3: 3.6

- トポロジー分子極性表面積: 95.9Ų

2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(propan-2-yl)but-2-enamidoacetic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1545075-5000mg |

2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-N-(propan-2-yl)but-2-enamido]acetic acid |

2172622-15-8 | 5000mg |

$9769.0 | 2023-09-25 | ||

| Enamine | EN300-1545075-250mg |

2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-N-(propan-2-yl)but-2-enamido]acetic acid |

2172622-15-8 | 250mg |

$3099.0 | 2023-09-25 | ||

| Enamine | EN300-1545075-2500mg |

2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-N-(propan-2-yl)but-2-enamido]acetic acid |

2172622-15-8 | 2500mg |

$6602.0 | 2023-09-25 | ||

| Enamine | EN300-1545075-500mg |

2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-N-(propan-2-yl)but-2-enamido]acetic acid |

2172622-15-8 | 500mg |

$3233.0 | 2023-09-25 | ||

| Enamine | EN300-1545075-50mg |

2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-N-(propan-2-yl)but-2-enamido]acetic acid |

2172622-15-8 | 50mg |

$2829.0 | 2023-09-25 | ||

| Enamine | EN300-1545075-100mg |

2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-N-(propan-2-yl)but-2-enamido]acetic acid |

2172622-15-8 | 100mg |

$2963.0 | 2023-09-25 | ||

| Enamine | EN300-1545075-1.0g |

2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-N-(propan-2-yl)but-2-enamido]acetic acid |

2172622-15-8 | 1g |

$0.0 | 2023-06-05 | ||

| Enamine | EN300-1545075-1000mg |

2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-N-(propan-2-yl)but-2-enamido]acetic acid |

2172622-15-8 | 1000mg |

$3368.0 | 2023-09-25 | ||

| Enamine | EN300-1545075-10000mg |

2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-N-(propan-2-yl)but-2-enamido]acetic acid |

2172622-15-8 | 10000mg |

$14487.0 | 2023-09-25 |

2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(propan-2-yl)but-2-enamidoacetic acid 関連文献

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

-

6. Caper tea

-

7. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

S. Ahmed Chem. Commun., 2009, 6421-6423

2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(propan-2-yl)but-2-enamidoacetic acidに関する追加情報

Introduction to 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(propan-2-yl)but-2-enamidoacetic Acid (CAS No. 2172622-15-8)

2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(propan-2-yl)but-2-enamidoacetic acid, identified by its CAS number 2172622-15-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its complex structural framework, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amide linkage, and an enamine moiety. The structural attributes of this molecule not only make it a subject of academic interest but also position it as a potential candidate for further exploration in drug discovery and development.

The Fmoc group in the molecular structure serves as a critical protecting group in peptide synthesis, ensuring selective modification and facilitating controlled reactions. This protective feature is particularly valuable in the synthesis of peptides and proteins, where precise control over functional groups is essential. The presence of the fluorenylmethoxycarbonyl moiety suggests that this compound could be utilized in the synthesis of more complex biomolecules, potentially serving as an intermediate in the production of bioactive peptides or proteins.

The molecular backbone of 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(propan-2-yl)but-2-enamidoacetic acid incorporates an amide bond, which is a fundamental structural unit in many biologically active compounds. Amides are known for their stability and versatility in biological systems, making them integral to the design of drugs that interact with biological targets. The enamine functionality further enhances the compound's potential utility, as enamines are often involved in various chemical transformations that can be harnessed for synthetic purposes.

In recent years, there has been growing interest in the development of novel compounds that incorporate fluorene-based structures. Fluorene derivatives are valued for their unique photophysical properties, making them useful in applications ranging from organic electronics to bioimaging. The incorporation of a fluorenylmethoxycarbonyl group into CAS No. 2172622-15-8 not only lends itself to these applications but also suggests potential interactions with biological targets that may benefit from the rigidity and electronic properties associated with fluorene.

The N-(propan-2-yl)but-2-enamidoacetic acid moiety adds another layer of complexity to the molecule, introducing both hydrophobic and hydrophilic regions that could influence its solubility and interactions with biological systems. This amphiphilic nature makes the compound a promising candidate for drug design, as it allows for targeted interactions with specific biological receptors or enzymes. The butenamidoacetic acid segment, in particular, is known to be present in several bioactive molecules, suggesting that this compound may exhibit similar pharmacological properties.

Current research in medicinal chemistry increasingly emphasizes the importance of structure-function relationships in drug design. The complex architecture of CAS No. 2172622-15-8 aligns well with this trend, offering multiple sites for functionalization and interaction with biological targets. The combination of protective groups, amide linkages, and enamine functionalities provides a versatile platform for further chemical modifications, enabling researchers to tailor the compound's properties for specific applications.

One area where this compound shows promise is in the development of enzyme inhibitors. Enzymes are critical targets in drug discovery due to their involvement in numerous biological pathways. The presence of an amide bond and an enamine moiety suggests that CAS No. 2172622-15-8 could interact with enzyme active sites through hydrogen bonding or other non-covalent interactions. This capability could be exploited to develop inhibitors that modulate enzymatic activity for therapeutic purposes.

Additionally, the fluorenylmethoxycarbonyl group provides a handle for further derivatization using solid-phase peptide synthesis (SPPS) techniques. This method is widely used in peptide chemistry for its efficiency and scalability. By incorporating CAS No. 2172622-15-8 into peptide chains or other biomolecules via its Fmoc group, researchers can explore new synthetic pathways and potentially discover novel bioactive compounds.

The N-(propan-2-yl)butenamidoacetic acid segment also offers opportunities for interaction with biological targets through its amine and carboxylic acid functionalities. These groups can participate in various chemical reactions, including acylation or amidation reactions, which are commonly used in drug synthesis. The ability to modify these functional groups allows for fine-tuning of the compound's pharmacological properties, making it adaptable to different therapeutic needs.

In conclusion,CAS No. 2172622-15-8, identified as 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(propan-2-yl)but-2-enamidoacetic acid, represents a structurally intricate molecule with significant potential in pharmaceutical research and development. Its combination of protective groups, amide linkages, enamine functionalities, and fluorene-based structure positions it as a versatile intermediate for synthesizing bioactive molecules. Further exploration into its applications in drug discovery promises to yield valuable insights into its pharmacological properties and potential therapeutic uses.

2172622-15-8 (2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(propan-2-yl)but-2-enamidoacetic acid) Related Products

- 1805144-95-9(Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate)

- 1783783-67-4(1H-Pyrrole-2-carboxylic acid, 5-(difluoromethyl)-)

- 64890-06-8(7-Nitro-2-phenyl-1h-indole)

- 2138366-58-0(2-(2,2-dimethylpropanamido)-1,3-oxazole-5-carboxylic acid)

- 2227752-43-2(methyl (3R)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate)

- 125808-20-0(Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate)

- 36681-58-0(Kynuramine dihydrochloride)

- 946260-12-4(2-(4-chlorophenoxy)-N-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylacetamide)

- 475102-16-0(1-boc-5-chloro-2-trimethylsilanyl-indole)

- 1869997-04-5(4-(Isoquinolin-5-yl)but-3-en-2-one)